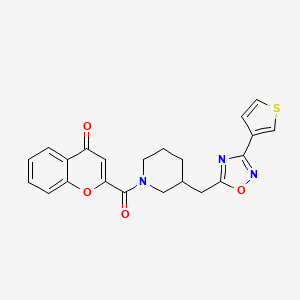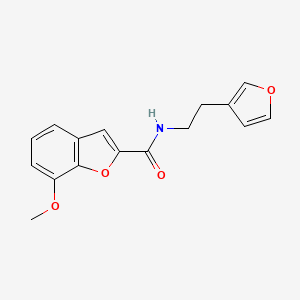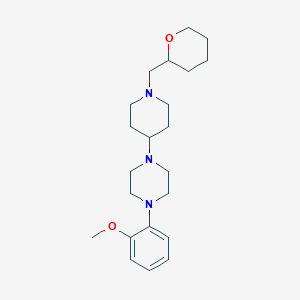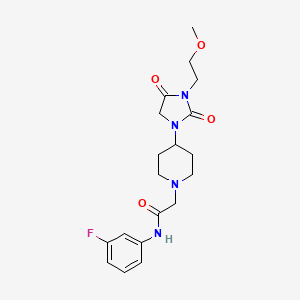
2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a chromen-4-one core, a piperidine ring, and a thiophene moiety linked through an oxadiazole ring. These structural motifs are commonly found in compounds with potential therapeutic properties.
Synthesis Analysis
The synthesis of related chromen-4-one derivatives has been reported in the literature. For instance, a two-component synthesis protocol was developed for 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, which involved the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines . Another study reported the one-pot, three-component synthesis of a chromeno[4,3-d]pyrimidin-5-one derivative using 4-hydroxy-coumarin, a piperidinobenzaldehyde, and thiourea . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate thiophene and oxadiazole substituents.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques, including UV-vis, FTIR, NMR, and mass spectroscopy . Additionally, single-crystal X-ray diffraction studies have been conducted to determine the precise three-dimensional arrangement of atoms within the crystal lattice . These techniques would be essential for confirming the molecular structure of this compound.
Chemical Reactions Analysis
The chromen-4-one core is known to undergo various chemical reactions. For example, Knoevenagel condensation has been used to synthesize thieno[2,3-c]chromen-4(2H)-one derivatives . Additionally, reductive ring opening of chromano-piperidine-fused isoxazolidines has been shown to lead to chromene derivatives with rearranged structures . These reactions highlight the reactivity of the chromen-4-one scaffold and suggest potential pathways for further chemical modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their functional groups and overall molecular architecture. Computational studies can predict physicochemical properties, drug-likeness, and oral bioavailability . The presence of a piperidine ring, for example, is often associated with basicity and can impact the compound's solubility and permeability. The thiophene and oxadiazole rings may contribute to the compound's electronic properties and its ability to interact with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Chromen-3-yl Oxadiazole Derivatives : Research has demonstrated the synthesis of various chromen-3-yl-1,2,4-oxadiazole derivatives, which are closely related to the compound . These compounds have been synthesized using different methods, involving reactions with piperidine and morpholine (C. Rao, C. V. Reddy, C. Jyotsna, & S. Sait, 2014).
Characterization of Oxadiazole and Chromen Derivatives : Various studies have focused on the spectral analysis and characterization of similar compounds, providing insights into their structural properties and potential for further modification (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, Rashad Hussain, A. Malik, M. Ashraf, & M. Q. Fatmi, 2016).
Biological and Pharmacological Activities
Anticancer Activity : Compounds similar to the one have been evaluated for their anticancer activities. For example, 2-oxo-2H-chromenylpyrazolecarboxylates, which share structural similarities, have shown promising results against various human cancer cell lines (J. A. Kumar et al., 2013).
Antimicrobial Properties : There's evidence of antimicrobial activities in compounds related to 2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one. Studies have shown that derivatives of 1,3,4-oxadiazole and chromen possess moderate to significant antimicrobial properties against various bacterial and fungal strains (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, & S. Afzal, 2016).
Photophysical Properties : The photophysical properties of related compounds have also been a subject of study, highlighting their potential in various applications (J. A. Kumar et al., 2013).
Propiedades
IUPAC Name |
2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-17-11-19(28-18-6-2-1-5-16(17)18)22(27)25-8-3-4-14(12-25)10-20-23-21(24-29-20)15-7-9-30-13-15/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHBYZEMOJEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)




![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)




